3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings on its biological activity, including antimicrobial efficacy and cytotoxic effects against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a 3-(3,4-dimethylphenyl) group and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl side chain. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against Gram-positive and Gram-negative bacteria. Among these derivatives, several compounds showed moderate to strong antibacterial activity compared to standard antibiotics like ampicillin. The most promising compounds displayed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
15 | Staphylococcus aureus | 12 | 80 |
14a | Candida albicans | 13 | 70 |
14b | E. coli | 10 | 75 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound has been shown to inhibit the proliferation of various cancer cell lines:
- Cytotoxicity Assays: In vitro studies using the MTT assay revealed that certain quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia). The IC50 values for some derivatives ranged from 100 to 400 µM .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HeLa | II | >400 |
K562 | IV | 100 |
MCF-7 | A3 | 10 |
The biological activity of quinazoline derivatives is often attributed to their ability to interfere with critical cellular processes:
- Inhibition of DNA Topoisomerases: Some studies suggest that these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
- Cytotoxic Mechanisms: Quinazoline derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance. For example, docking studies on acetylcholinesterase showed promising interactions with certain quinazoline derivatives .
Properties
CAS No. |
1207026-86-5 |
---|---|
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3 |
InChI Key |
AMKLIVOCLMBZEC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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